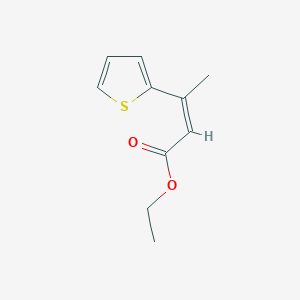
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate is an organic compound that features a thiophene ring attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated esters.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Ethyl(2Z)-3-(thiophen-2-yl)but-2-enoate can be compared with other thiophene-containing compounds, such as:
- Thiophene-2-carboxylic acid
- 2-Acetylthiophene
- Thiophene-2-aldehyde
These compounds share the thiophene ring but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
ethyl (Z)-3-thiophen-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)7-8(2)9-5-4-6-13-9/h4-7H,3H2,1-2H3/b8-7- |
InChI Key |
KIVVRIRTPXUNIQ-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC=CS1 |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)

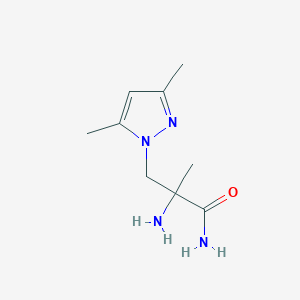
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/no-structure.png)
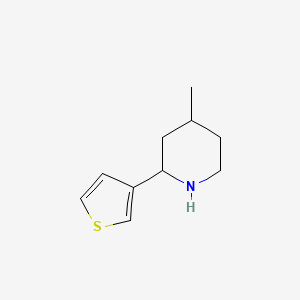
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
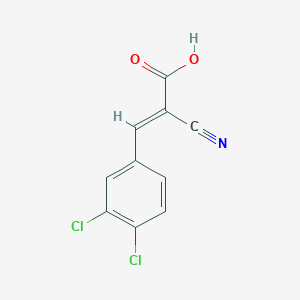
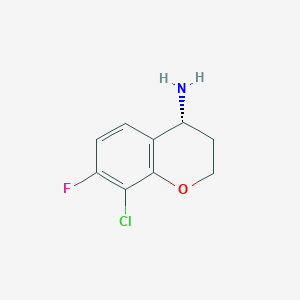

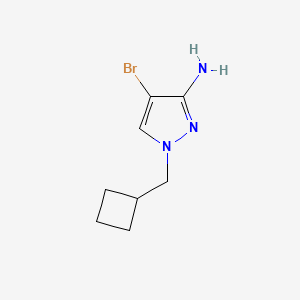

![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
